Ethyl Benzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl Benzofuran-2-carboxylate involves several methodologies, including reactions starting from salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, resulting in a product with 98% purity and a yield of 67.7% (Wang Tao-tao, 2012). Another efficient method uses P(MeNCH2CH2)3N as a catalyst for the synthesis of substituted Ethyl Benzofuran-2-Carboxylates, achieving 80-99% yields (Bosco A. D'Sa, P. Kisanga, J. Verkade, 2001).
Molecular Structure Analysis
The molecular structure of Ethyl Benzofuran-2-carboxylate and its derivatives has been elucidated through various analytical techniques. Studies have revealed detailed geometric parameters, including bond lengths, bond angles, and torsion angles, providing insights into the compound's spatial configuration and how it influences reactivity and physical properties (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including decyclization with secondary amines to yield different products depending on the reactants used. This showcases the compound's versatility in organic synthesis (Anastasia Vasileva et al., 2018). Furthermore, the compound's reactivity under Pd-catalyzed conditions has been explored, demonstrating its utility in C-O cross-coupling reactions (T. Maimone, S. Buchwald, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure of Ethyl Benzofuran-2-carboxylate derivatives, have been studied extensively. The crystal structure analysis reveals intermolecular interactions that play a crucial role in the compound's stability and packing in the solid state (Hong Dae Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl Benzofuran-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, have been characterized. Studies focusing on the compound's behavior in synthesis reactions indicate its potential as a versatile building block for the construction of complex molecular architectures (S. Yamazaki et al., 2004).
Scientific Research Applications
Application 1: Anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
- Summary of Application : Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .
- Results or Outcomes : The results have shown that most benzofuran compounds have strong biological activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Application 2: α-glucosidase inhibitor
- Summary of Application : Benzofuran derivatives have been used in the design of new α-glucosidase inhibitors . α-glucosidase is an enzyme that hydrolyzes oligosaccharides and polysaccharides to D-glucose . Inhibiting this enzyme can retard the release of glucose from complex carbohydrates, which can be an important strategy to control hyperglycemia in type-2 diabetes .
- Methods of Application : The ethyl ester of benzofuran-2-carboxylate was refluxed with hydrazine hydrate to yield benzofuran-2-carbohydrazide . This compound was then evaluated in vitro through enzymatic assay for inhibitory effect against α-glucosidase activity .
- Results or Outcomes : The newly identified inhibitors were found to be four to eighteen times more active than the standard drug acarbose, with IC50 values in the range of 40.6 ± 0.2–164.3 ± 1.8 μM .
Application 3: Anti-hepatitis C virus activity
- Summary of Application : A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
- Results or Outcomes : The macrocyclic benzofuran compound has shown promising results in inhibiting the hepatitis C virus .
Application 4: Anticancer activities
- Summary of Application : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Application 5: Anticancer Agents
- Summary of Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . For example, compound 36 was found to have significant cell growth inhibitory effects .
- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Application 6: Synthesis of Complex Molecules
- Summary of Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
- Methods of Application : The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
- Results or Outcomes : Although numerous synthetic approaches have been developed to prepare this family of compounds during the past decades, general protocols for the synthesis of these compounds are still of high interest .
properties
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
Record name | Ethyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Benzofuran-2-carboxylate | |
CAS RN |
3199-61-9 | |
Record name | Ethyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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